molecular formula C11H9NO B8738731 6-Vinyl-1H-indole-3-carbaldehyde

6-Vinyl-1H-indole-3-carbaldehyde

Cat. No.: B8738731
M. Wt: 171.19 g/mol
InChI Key: GYGWLWFYPNSHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Vinyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a vinyl group at the 6-position of the indole ring and a formyl (-CHO) group at the 3-position. Indole derivatives are pivotal in medicinal and materials chemistry due to their diverse biological activities and structural versatility. The substitution pattern (vinyl and formyl groups) likely influences its electronic properties, reactivity, and intermolecular interactions, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

6-ethenyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-2-8-3-4-10-9(7-13)6-12-11(10)5-8/h2-7,12H,1H2

InChI Key

GYGWLWFYPNSHCA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)C(=CN2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 6-Vinyl-1H-indole-3-carbaldehyde

The table below summarizes key structural analogs and their properties based on available literature:

Compound Name Substitution Position Key Properties/Activities Reference(s)
1-Vinyl-1H-indole-3-carbaldehyde 1-position (indole) • Antidepressant, antimicrobial, anti-inflammatory activities
• Characterized via X-ray diffraction (Crystallography)
5-Vinyl-1H-indole-3-carbaldehyde 5-position (indole) • Enhanced π-stacking due to substitution symmetry
• Potential photophysical applications (hypothetical based on analogous systems)
N/A
7-Vinyl-1H-indole-3-carbaldehyde 7-position (indole) • Hypothesized altered receptor binding due to steric effects
• Limited experimental data
N/A

Electronic and Steric Effects

  • Substitution Position : The position of the vinyl group (e.g., 1- vs. 6-) significantly impacts electronic distribution. For example, 1-Vinyl-1H-indole-3-carbaldehyde exhibits a planar indole ring with a vinyl group at the 1-position, facilitating intermolecular π-π interactions . In contrast, a 6-vinyl substituent may introduce steric hindrance or alter dipole moments, affecting crystallinity or solubility.
  • Formyl Group Reactivity : The 3-carbaldehyde group in all analogs serves as an electrophilic site for nucleophilic additions (e.g., condensation reactions), making these compounds valuable intermediates in synthesizing heterocyclic frameworks.

Crystallographic and Computational Insights

  • 1-Vinyl-1H-indole-3-carbaldehyde was resolved via single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁/c) with hydrogen-bonded dimers . Similar studies on the 6-vinyl isomer are absent, but computational models (e.g., DFT) could predict its packing efficiency and intermolecular interactions.

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